2-chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

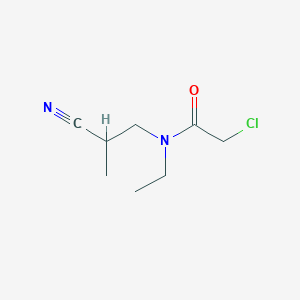

2-Chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide is a tertiary amide compound with the molecular formula C8H13ClN2O and a molecular weight of 188.6546 grams per mole. The compound is uniquely identified by Chemical Abstracts Service registry number 1184272-17-0 and carries the MDL number MFCD12798924. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound, reflecting its structural composition of a chloroacetyl group linked to a substituted amine moiety.

The molecular structure consists of several key functional groups that define its chemical identity and reactivity patterns. The chloroacetyl portion provides a reactive electrophilic center, while the cyano group attached to a tertiary carbon center contributes to the compound's unique electronic properties. The N-ethyl and N-methylethyl substitutions on the amide nitrogen create a tertiary amide configuration that influences both the compound's conformational preferences and its chemical behavior in various reaction conditions.

Table 1: Molecular and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H13ClN2O |

| Molecular Weight | 188.6546 g/mol |

| Chemical Abstracts Service Number | 1184272-17-0 |

| MDL Number | MFCD12798924 |

| Simplified Molecular Input Line Entry System | O=C(N(CC(C#N)C)CC)CCl |

| International Union of Pure and Applied Chemistry Name | This compound |

The structural configuration places this compound within the broader class of chloroacetamide derivatives, which are characterized by the presence of a chloromethyl group attached to a carbonyl carbon. The specific substitution pattern on the nitrogen atom, featuring both ethyl and cyano-containing alkyl groups, distinguishes this compound from other members of the chloroacetamide family and contributes to its unique chemical and biological properties.

Historical Development of Chloroacetamide Derivatives

The development of chloroacetamide derivatives has its roots in mid-20th century chemical research, with significant advances occurring in the 1950s and 1960s. Historical documentation indicates that by March 1953, four derivatives of alpha-chloroacetamide were identified as sufficiently effective preemergence grass herbicides in greenhouse testing conditions. This early recognition of biological activity within the chloroacetamide class established the foundation for extensive research into structure-activity relationships and synthetic modifications.

The systematic investigation of chloroacetamide derivatives expanded significantly during the following decades, with researchers exploring various substitution patterns on both the acetyl and amide portions of the molecule. The introduction of cyano-containing substituents, as exemplified by this compound, represents a more recent development in this chemical class, reflecting advances in synthetic methodology and a deeper understanding of structure-function relationships.

Chloroacetamides have historically served multiple roles in chemical research and practical applications. Beyond their initial recognition as herbicidal agents, these compounds have found applications as preservatives in hygiene and cosmetic products, with 2-chloroacetamide itself being authorized by regulatory agencies for use in consumer products at specified concentrations. The versatility of the chloroacetamide scaffold has led to its adoption in pharmaceutical research, where various derivatives have been investigated for antimicrobial, antifungal, and anticancer activities.

The evolution of chloroacetamide research has been characterized by increasingly sophisticated approaches to structural modification and biological evaluation. Modern synthetic strategies have enabled the preparation of complex derivatives featuring multiple functional groups, heterocyclic substituents, and chiral centers. This progression has culminated in compounds like this compound, which incorporates multiple reactive sites and functional groups that can be exploited for further chemical elaboration.

Academic Significance and Research Rationale

The academic significance of this compound stems from its position as a multifunctional building block in organic synthesis and its potential for biological activity screening. The compound's structural features make it particularly valuable for studying structure-activity relationships within the chloroacetamide family, as it contains multiple sites for chemical modification and functionalization. Research interest in this compound is driven by the proven biological activities of related chloroacetamide derivatives and the opportunity to explore new therapeutic applications.

Recent studies have demonstrated the antimicrobial efficacy of various chloroacetamide derivatives, with particular attention to their antibacterial and antifungal properties. A comprehensive study assessed the antimicrobial efficacy of various derivatives of chloroacetamides and found robust antibacterial activity against multiple bacterial strains. This research foundation provides strong rationale for investigating this compound as a potential antimicrobial agent, particularly given its unique structural features that may confer enhanced or selective biological activity.

The compound's significance extends beyond biological applications to include its utility in synthetic chemistry. The presence of both electrophilic (chloro group) and nucleophilic (cyano group) reactive sites makes it an excellent candidate for multi-step synthetic sequences leading to complex heterocyclic structures. Research has shown that chloroacetamide derivatives can serve as versatile precursors for the synthesis of various heterocyclic compounds, including benzothiazoles, pyrazoles, and thiazoles. The specific substitution pattern in this compound may enable access to novel heterocyclic frameworks not readily accessible from simpler chloroacetamide derivatives.

The academic research rationale for this compound is further strengthened by its potential role in medicinal chemistry. Studies have shown that chloroacetamide derivatives can exhibit various pharmacological activities, including anti-inflammatory and anticancer properties. The presence of the cyano group in this compound may enhance its biological activity through improved cellular penetration or enhanced binding to biological targets, making it an attractive candidate for drug discovery research.

Scope of Current Structural and Functional Investigations

Current research investigations of this compound encompass multiple aspects of its chemical and biological properties. Structural studies focus on understanding the compound's conformational preferences, electronic properties, and reactivity patterns. The presence of multiple functional groups within the molecule creates opportunities for diverse chemical transformations, making it essential to characterize the compound's behavior under various reaction conditions.

Functional investigations of the compound center on its potential biological activities, particularly its antimicrobial properties. Research methodologies employed in these studies include minimum inhibitory concentration determinations, time-kill assays, and structure-activity relationship analyses. The compound's efficacy is being evaluated against various microbial strains, including bacteria and fungi, with particular attention to resistant strains that pose challenges for existing therapeutic agents.

Table 2: Current Research Focus Areas for this compound

| Research Area | Investigation Type | Current Status |

|---|---|---|

| Antimicrobial Activity | Minimum Inhibitory Concentration Testing | Active Investigation |

| Synthetic Applications | Heterocyclic Synthesis Precursor | Demonstrated Utility |

| Structure-Activity Relationships | Comparative Biological Evaluation | Ongoing Studies |

| Mechanism of Action | Cellular Target Identification | Preliminary Research |

| Chemical Reactivity | Functionalization Reactions | Established Methods |

Synthetic investigations focus on exploiting the compound's multifunctional nature for the preparation of novel chemical entities. The chloroacetamide moiety can undergo nucleophilic substitution reactions, while the cyano group can participate in cycloaddition reactions, nucleophilic additions, and reduction processes. Current research explores the use of this compound as a starting material for the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications.

Mechanistic studies aim to elucidate the molecular basis for the compound's biological activities. Research in this area focuses on identifying cellular targets, understanding binding modes, and characterizing the compound's effects on cellular processes. The presence of multiple functional groups creates opportunities for diverse molecular interactions, making mechanistic studies particularly important for optimizing the compound's therapeutic potential and designing more effective derivatives.

Properties

IUPAC Name |

2-chloro-N-(2-cyanopropyl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-3-11(8(12)4-9)6-7(2)5-10/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVPJGXZGOPTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(C)C#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Formula : C₅H₈ClN₃O

- Molecular Weight : 163.59 g/mol

- CAS Number : 23595-42-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chloro and cyano groups allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. This interaction can influence cellular pathways related to signal transduction and apoptosis, which are crucial for cancer therapy and other medical applications .

Biological Activity Overview

Recent studies have investigated the compound's potential as:

- Enzyme Inhibitor : It has been explored for its role in inhibiting specific enzymes, which may be beneficial in treating diseases where enzyme overactivity is a concern.

- Therapeutic Agent : Preliminary research suggests anti-inflammatory and anticancer properties, making it a candidate for further drug development .

Case Study 1: Enzyme Inhibition

In a study examining the compound's effect on enzyme activity, it was found to inhibit the activity of certain kinases involved in cancer progression. The study reported an IC50 value indicating effective inhibition at micromolar concentrations, suggesting significant potential for therapeutic applications in oncology .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human hepatocytes exposed to varying concentrations of the compound. Results indicated a dose-dependent response, with notable cytotoxic effects observed at higher concentrations. The findings were consistent with similar studies on related chloroacetanilide compounds, highlighting the need for further investigation into its safety profile .

Comparative Data Table

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | 15 | PKMYT1 Kinase | Inhibition |

| Alachlor | 20 | CYP3A4 Enzyme | Cytotoxicity |

| Acetochlor | 25 | Hepatocytes | Cytotoxicity |

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structural features, including a chloro group and cyano group, facilitate reactions that lead to the formation of more complex molecules. The synthesis typically involves the reaction of chloroacetyl chloride with amines under controlled conditions, followed by characterization through techniques such as infrared spectroscopy and gas chromatography-mass spectrometry.

Biological Applications

Enzyme Inhibition

Research indicates that 2-chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies have shown moderate inhibition against cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential applications in pharmacology where modulation of enzyme activity is desired.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis at higher concentrations, indicating its potential as an anticancer agent. Further research is needed to elucidate the specific cellular pathways affected .

Medicinal Chemistry

Therapeutic Properties

The compound has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In animal models, it has shown promise in reducing inflammatory markers, suggesting applications in treating inflammatory diseases. Additionally, its cytotoxicity against cancer cells positions it as a candidate for further development in cancer therapy .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industry, this compound is utilized as an intermediate in the production of agrochemicals and specialty chemicals. Its ability to undergo further chemical transformations makes it valuable in the synthesis of compounds used in agriculture and other industrial applications .

-

Enzyme Activity Assays

In a study examining the enzyme inhibition properties of various analogs, this compound was tested against cytochrome P450 enzymes. The results indicated significant inhibition compared to control groups, highlighting its potential as a lead compound in drug development . -

Cytotoxicity Testing

A series of cytotoxicity assays conducted on different cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects, with higher concentrations leading to increased rates of apoptosis. These findings warrant further investigation into its mechanisms of action and therapeutic potential . -

Inflammation Models

Animal studies assessing the anti-inflammatory properties showed that administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamide derivatives share a common backbone but differ in substituents, which critically influence their reactivity, physicochemical properties, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Reactivity and Stability

- Electrophilic Reactivity: The target compound’s α-chloro group facilitates nucleophilic substitution reactions, similar to alachlor and pretilachlor. However, the cyano group enhances electron-withdrawing effects, increasing the chlorine atom’s lability compared to alkyl-substituted analogs like N-methyl-2-chloroacetamide .

- Hydrolytic Stability : Compounds with bulky aromatic substituents (e.g., alachlor) exhibit greater resistance to hydrolysis due to steric hindrance, whereas the target compound’s smaller substituents may render it more reactive in aqueous environments .

Crystallographic and Conformational Analysis

- The dihedral angle between the amide group and aromatic rings in 2-chloro-N-phenylacetamide (16.0°) contrasts with the target compound’s flexible cyano-alkyl chain, which likely adopts multiple conformations in solution .

- Hydrogen-bonding networks in crystalline phases (e.g., N–H···O interactions in phenyl derivatives) are absent in the target compound due to its N-ethyl and cyano substituents, altering solubility and solid-state stability .

Research Findings and Implications

- Synthetic Utility: The target compound’s cyano group enables cyclization reactions to form nitrile-containing heterocycles, a pathway less accessible in methoxy- or alkyl-substituted analogs .

- Environmental Persistence : Structurally related S-metolachlor transformation products (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) exhibit prolonged environmental half-lives due to aromatic stabilization, suggesting the target compound may degrade faster in aquatic systems .

- Structure-Activity Relationships (SAR) : Bulky substituents on nitrogen (e.g., in alachlor) enhance herbicidal potency but reduce synthetic versatility, whereas the target compound’s smaller groups balance reactivity and functionality .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide typically involves two major stages:

- Formation of the cyano-substituted intermediate : This usually involves the preparation of 2-cyano-2-methylethyl amides or related cyanoacetamide derivatives.

- Acylation with chloroacetyl chloride : The cyano-containing amine or amide intermediate is reacted with chloroacetyl chloride to introduce the chloroacetamide moiety.

This approach is supported by related synthetic routes for similar compounds, where the cyanoacetamide scaffold is first constructed and then functionalized by chloroacetylation.

Preparation of the Cyano-Substituted Amide Intermediate

A key intermediate in the synthesis is a cyano-substituted amide such as 2-cyano-2-methylethyl amide. The preparation of such intermediates can be achieved via:

Alkylation of cyanoacetamide derivatives : Reacting cyanoacetamide with methylating agents (e.g., dimethyl sulfate or methyl iodide) in the presence of a strong base such as sodium hydride in tetrahydrofuran (THF) solvent at low temperatures (-25°C to 5°C) yields 2,2-dimethyl cyanoacetamide derivatives. The reaction is controlled by temperature and time to optimize yield and purity.

Use of alkali metal salts of cyanoacetamides : Alkali metal salts (e.g., sodium ethylate salts) of 2-cyano-2-oximino-acetamides can be prepared by reacting cyanoacetamide with alkyl nitrites and alkali metal alcoholates, followed by alkylation with suitable alkylating agents.

Typical Reaction Conditions for Alkylation:

| Step | Reagents & Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1 | Cyanoacetamide + Sodium hydride in THF | -25 to 5 | 1-2 hours | Ice bath cooling to control reaction |

| 2 | Addition of methylating agent (dimethyl sulfate/iodomethane) | -25 to room temp | 15 min - 2 hrs | Controlled addition to avoid side reactions |

| 3 | Quenching with saturated ammonium chloride | Room temp | - | Followed by solvent evaporation and extraction |

| 4 | Extraction with dichloromethane and crystallization | Room temp | - | Purification step |

Acylation with Chloroacetyl Chloride

Once the cyano-substituted amide intermediate is obtained, the next step is the acylation with chloroacetyl chloride to introduce the 2-chloroacetamide moiety:

- The amine or amide intermediate is reacted with chloroacetyl chloride in the presence of a base such as triethylamine or an inorganic base to neutralize the generated HCl.

- The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low to moderate temperatures (0°C to 40°C).

- The reaction time ranges from 1 to 10 hours depending on scale and conditions.

Typical Acylation Reaction Conditions:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane or THF |

| Base | Triethylamine or equivalent base |

| Temperature | 0°C to 40°C |

| Reaction time | 1 to 10 hours |

| Work-up | Aqueous quench, extraction, drying |

Industrial and Scale-Up Considerations

Patents and literature emphasize the importance of optimizing reaction conditions for industrial-scale synthesis:

- Use of continuous flow reactors and automated systems enhances scalability and reproducibility.

- Controlling temperature and stoichiometry is crucial to minimize side reactions and improve yield.

- Post-reaction purification often involves extraction with dichloromethane, drying, filtration, and crystallization using solvent mixtures such as ethyl acetate and n-hexane.

- The process is designed to use readily available and inexpensive starting materials such as cyanoacetamide, alkyl nitrites, and chloroacetyl chloride, ensuring cost-effectiveness and feasibility for large-scale production.

Summary Table of Preparation Steps

| Step No. | Process Stage | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Formation of sodium salt | Cyanoacetamide + NaH in THF, cooled to -25 to 5°C | Generate reactive intermediate |

| 2 | Alkylation | Addition of dimethyl sulfate or methyl iodide | Introduce methyl groups, form cyanoamide derivative |

| 3 | Work-up and purification | Quench with NH4Cl, extract with DCM, dry, filter | Isolate pure cyano-substituted amide |

| 4 | Acylation with chloroacetyl chloride | Cyano-substituted amide + chloroacetyl chloride + base, 0-40°C | Form final this compound |

| 5 | Final purification | Extraction, drying, crystallization | Obtain high purity product |

Research Findings and Notes

- The starting cyanoacetamide derivatives are well-documented and can be prepared efficiently by known methods involving alkali metal salts and alkylation reactions.

- The chloroacetylation step is a standard acylation reaction widely used in the synthesis of chloroacetamide derivatives, providing good yields under mild conditions.

- Control of reaction temperature and stoichiometry is critical to avoid formation of by-products and to ensure high purity.

- The product can exist as different isomers (E/Z) depending on substituents, but for this compound, the focus is on the N-ethyl substitution pattern.

- Industrial methods emphasize cost-effectiveness and operational simplicity, using commercially available reagents and straightforward reaction setups.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(2-cyano-2-methylethyl)-N-ethylacetamide, and how can reaction conditions be optimized?

The synthesis of chloroacetamide derivatives typically involves multi-step reactions. A common approach is the condensation of 2-chloroacetyl chloride with a secondary amine under controlled conditions. For example, refluxing with sodium azide in a toluene:water (8:2) solvent system for 5–7 hours can yield intermediates, followed by crystallization or extraction . Optimization may involve adjusting catalysts (e.g., Lewis or Brønsted acids) or solvent ratios to enhance yield and purity. Monitoring via TLC (hexane:ethyl acetate, 9:1) is critical for tracking reaction progress .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Characterization methods include:

- NMR spectroscopy : Chemical shifts for key groups (e.g., CH₂Cl at δ 3.5–4.0 ppm, cyano groups at δ 120–125 ppm in NMR) .

- IR spectroscopy : Peaks for C=O (1650–1700 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C-Cl (550–750 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., 254.69 g/mol for similar derivatives) .

Q. What solvent systems are suitable for solubility and stability testing?

Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolving chloroacetamides due to their high dipole moments. Stability testing in aqueous buffers (pH 4–9) at 25°C can assess hydrolytic degradation risks. Ethyl acetate is preferred for extraction due to low water miscibility .

Advanced Research Questions

Q. How can contradictory bioactivity data for chloroacetamide derivatives be resolved?

Conflicting results in bioactivity studies (e.g., cytotoxicity vs. therapeutic potential) require:

Q. What strategies enhance the selectivity of this compound in SAR studies?

Structure-activity relationship (SAR) optimization may involve:

- Substituent modification : Replacing the cyano group with fluorophenyl or thienyl moieties to alter steric/electronic properties .

- Chirality control : Synthesizing enantiomers to assess stereochemical effects on activity .

- Prodrug design : Masking the chloro group with labile esters to improve bioavailability .

Q. What analytical methods are most effective for detecting environmental degradation products?

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- DFT calculations : Analyze electron density maps to predict nucleophilic attack sites (e.g., chlorine substitution) .

- MD simulations : Model interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.